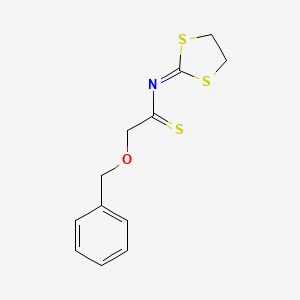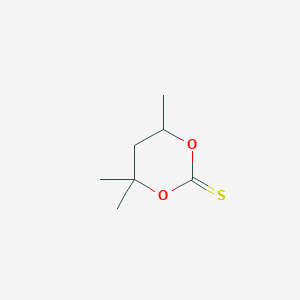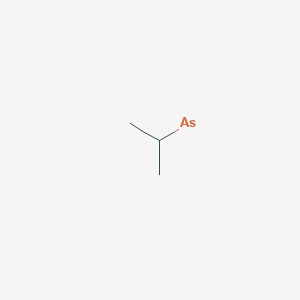
i-Propylarsine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
i-Propylarsine, also known as isopropylarsine, is an organoarsenic compound with the chemical formula C₃H₉As. It is a colorless liquid that is highly flammable and toxic. This compound is primarily used in organic synthesis and as an intermediate in the production of other chemicals.
準備方法
Synthetic Routes and Reaction Conditions
i-Propylarsine can be synthesized through the reaction of isopropylmagnesium bromide with arsenic trichloride. The reaction is typically carried out in an inert atmosphere to prevent oxidation and involves the following steps:
- Preparation of isopropylmagnesium bromide by reacting isopropyl bromide with magnesium in anhydrous ether.
- Addition of arsenic trichloride to the isopropylmagnesium bromide solution, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced distillation techniques helps in the purification of the final product.
化学反応の分析
Types of Reactions
i-Propylarsine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form isopropylarsine oxide.
Reduction: It can be reduced to form isopropylarsine hydride.
Substitution: this compound can undergo substitution reactions with halogens to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenation reactions typically involve reagents like chlorine or bromine.
Major Products Formed
Oxidation: Isopropylarsine oxide.
Reduction: Isopropylarsine hydride.
Substitution: Halogenated derivatives such as isopropylarsine chloride or bromide.
科学的研究の応用
i-Propylarsine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of arsenic-based drugs.
Industry: Utilized in the production of semiconductors and other electronic materials.
作用機序
The mechanism of action of i-Propylarsine involves its interaction with cellular components, particularly proteins and enzymes. It can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes and can result in toxic effects.
類似化合物との比較
Similar Compounds
- Methylarsine (CH₃AsH₂)
- Ethylarsine (C₂H₅AsH₂)
- Phenylarsine (C₆H₅AsH₂)
Comparison
i-Propylarsine is unique due to its isopropyl group, which imparts different chemical and physical properties compared to other alkylarsines. For instance, it has a higher boiling point and different reactivity patterns. Its toxicity and flammability are also distinct, making it suitable for specific industrial applications.
特性
分子式 |
C3H7As |
|---|---|
分子量 |
118.01 g/mol |
InChI |
InChI=1S/C3H7As/c1-3(2)4/h3H,1-2H3 |
InChIキー |
XVASVUJCACYSFK-UHFFFAOYSA-N |
正規SMILES |
CC(C)[As] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


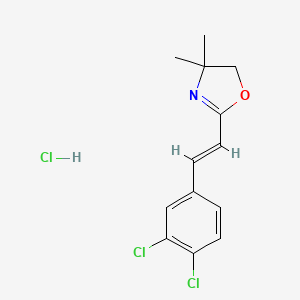
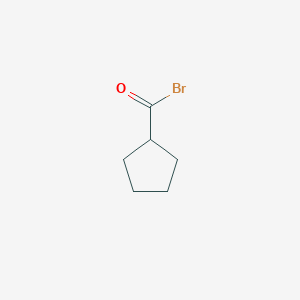
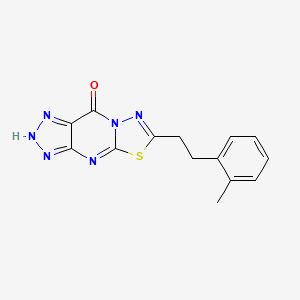
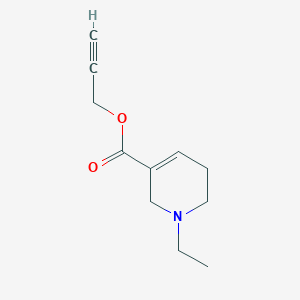
![N-{[(Piperidin-1-yl)sulfanyl]carbonothioyl}-1,3-benzothiazol-2-amine](/img/structure/B14331288.png)
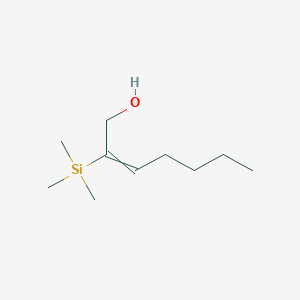

![4-[4-(4-Cyanophenyl)piperazin-1-yl]benzonitrile](/img/structure/B14331294.png)
![1-tert-Butyl-4-[3-(4-methoxyphenyl)propyl]benzene](/img/structure/B14331301.png)

![4-{1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl}phenol](/img/structure/B14331316.png)
